molecular formula C8H13NO3 B114743 (4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate CAS No. 156808-49-0

(4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate

Cat. No. B114743
M. Wt: 171.19 g/mol
InChI Key: ILOLQJUXJSSUSG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate is a chemical compound that is commonly used in scientific research. It is a member of the oxazole family of compounds and is known for its unique chemical properties.

Mechanism Of Action

The mechanism of action of ((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and division. This leads to the suppression of tumor growth and the induction of cell death in cancer cells.

Biochemical And Physiological Effects

((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth and division. It also induces cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate has several advantages for use in lab experiments. It is a highly pure compound that is relatively easy to synthesize. It is also stable under a variety of experimental conditions. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experimental settings.

Future Directions

There are many potential future directions for the use of ((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate in scientific research. One area of interest is in the development of new cancer treatments. ((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate has shown promise as a potential anti-cancer agent, and further research may lead to the development of new cancer therapies. Additionally, ((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate may have applications in the study of other biological processes, such as inflammation and immune response. Further research is needed to fully understand the potential uses of this compound in scientific research.

Synthesis Methods

The synthesis of ((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate involves the reaction of 4,5-dihydrooxazole-4-carboxylic acid with isopropylamine and methyl chloroformate. The reaction proceeds under mild conditions and yields the desired product with high purity. This method is widely used in the synthesis of ((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate for scientific research purposes.

Scientific Research Applications

((4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate is used in a variety of scientific research applications. It has been shown to have antitumor activity and is being investigated as a potential treatment for cancer. It is also used as a tool compound in the study of the molecular mechanisms of various biological processes, including protein-protein interactions and enzyme activity.

properties

CAS RN

156808-49-0

Product Name

(4S,5S)-Methyl 5-isopropyl-4,5-dihydrooxazole-4-carboxylate

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl (4S,5S)-5-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H13NO3/c1-5(2)7-6(8(10)11-3)9-4-12-7/h4-7H,1-3H3/t6-,7-/m0/s1

InChI Key

ILOLQJUXJSSUSG-BQBZGAKWSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](N=CO1)C(=O)OC

SMILES

CC(C)C1C(N=CO1)C(=O)OC

Canonical SMILES

CC(C)C1C(N=CO1)C(=O)OC

synonyms

4-Oxazolecarboxylicacid,4,5-dihydro-5-(1-methylethyl)-,methylester,(4S-cis)-(9CI)

Origin of Product

United States

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